molecular formula C8H16ClNO2 B1418001 (R)-Ethyl piperidine-3-carboxylate hydrochloride CAS No. 37675-19-7

(R)-Ethyl piperidine-3-carboxylate hydrochloride

Cat. No.: B1418001
CAS No.: 37675-19-7
M. Wt: 193.67 g/mol
InChI Key: ZCEGLOKZSLNARG-OGFXRTJISA-N
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Description

®-Ethyl piperidine-3-carboxylate hydrochloride is a chiral compound with the molecular formula C8H16ClNO2. It is commonly used in organic synthesis and pharmaceutical research due to its unique structural properties and reactivity. The compound is a hydrochloride salt of ®-ethyl piperidine-3-carboxylate, which is an ester derivative of piperidine, a six-membered nitrogen-containing heterocycle.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-ethyl piperidine-3-carboxylate hydrochloride typically involves the esterification of ®-piperidine-3-carboxylic acid with ethanol in the presence of a suitable catalyst, followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction conditions often include:

    Catalyst: Acid catalysts such as sulfuric acid or p-toluenesulfonic acid.

    Solvent: Anhydrous ethanol.

    Temperature: Reflux conditions (around 78°C for ethanol).

    Reaction Time: Several hours to ensure complete esterification.

Industrial Production Methods

On an industrial scale, the production of ®-ethyl piperidine-3-carboxylate hydrochloride may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality. The process typically includes:

    Raw Materials: ®-piperidine-3-carboxylic acid, ethanol, and hydrochloric acid.

    Reaction Setup: Continuous flow reactors with real-time monitoring of temperature, pressure, and reactant concentrations.

    Purification: Crystallization or recrystallization from suitable solvents to obtain the pure hydrochloride salt.

Chemical Reactions Analysis

Types of Reactions

®-Ethyl piperidine-3-carboxylate hydrochloride undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

    Oxidation: ®-Piperidine-3-carboxylic acid.

    Reduction: ®-Ethyl piperidine-3-methanol.

    Substitution: Various substituted piperidine derivatives depending on the nucleophile used.

Scientific Research Applications

®-Ethyl piperidine-3-carboxylate hydrochloride is utilized in several scientific research fields:

    Chemistry: As a building block in the synthesis of complex organic molecules and chiral intermediates.

    Biology: In the study of enzyme-substrate interactions and as a precursor for biologically active compounds.

    Medicine: In the development of pharmaceuticals, particularly those targeting the central nervous system.

    Industry: Used in the production of agrochemicals and fine chemicals.

Mechanism of Action

The mechanism by which ®-ethyl piperidine-3-carboxylate hydrochloride exerts its effects depends on its application. In pharmaceutical research, it may act as a prodrug, releasing the active compound upon metabolic conversion. The molecular targets and pathways involved can vary but often include interactions with enzymes or receptors in the body, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    (S)-Ethyl piperidine-3-carboxylate hydrochloride: The enantiomer of ®-ethyl piperidine-3-carboxylate hydrochloride.

    Ethyl nipecotate: A similar ester derivative of piperidine.

    Piperidine-3-carboxylic acid ethyl ester: The non-chiral form of the compound.

Uniqueness

®-Ethyl piperidine-3-carboxylate hydrochloride is unique due to its chiral nature, which can impart specific biological activity and selectivity in pharmaceutical applications. Its ability to form stable hydrochloride salts also enhances its solubility and stability, making it a valuable compound in various research and industrial contexts.

This detailed overview provides a comprehensive understanding of ®-ethyl piperidine-3-carboxylate hydrochloride, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

ethyl (3R)-piperidine-3-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2.ClH/c1-2-11-8(10)7-4-3-5-9-6-7;/h7,9H,2-6H2,1H3;1H/t7-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCEGLOKZSLNARG-OGFXRTJISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCNC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@H]1CCCNC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80660823
Record name Ethyl (3R)-piperidine-3-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80660823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37675-19-7
Record name Ethyl (3R)-piperidine-3-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80660823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 37675-19-7
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(R)-Ethyl piperidine-3-carboxylate hydrochloride
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